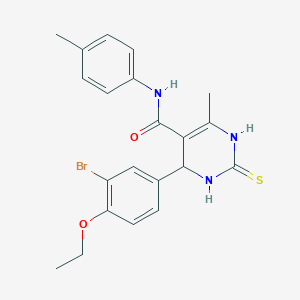
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of dihydropyrimidine derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Inhibition of this enzyme leads to the accumulation of deoxyuridine triphosphate, which causes DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide in lab experiments is its potent antiproliferative and antimicrobial activity. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to use in in vivo studies.
Orientations Futures
There are several future directions for the research on 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, future research can focus on the development of more water-soluble derivatives of this compound for in vivo studies.
Méthodes De Synthèse
The synthesis of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde, 4-methylphenyl isothiocyanate, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a multicomponent reaction, which results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
The dihydropyrimidine derivatives have been extensively studied for their potential applications in drug discovery. 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
|---|---|
Formule moléculaire |
C21H22BrN3O2S |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-(3-bromo-4-ethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-7-14(11-16(17)22)19-18(13(3)23-21(28)25-19)20(26)24-15-8-5-12(2)6-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28) |
Clé InChI |
ARSYIGFTOLPSOH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-ethylphenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306087.png)
![3-(4-ethylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306088.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306090.png)
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306091.png)
![2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306092.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306094.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306095.png)
![3-(3,4-dimethylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306096.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B306097.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306098.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306101.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306102.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306104.png)
![2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306105.png)